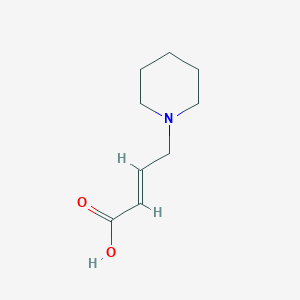

(E)-4-(piperidin-1-yl)but-2-enoic acid

Description

Contextual Significance of α,β-Unsaturated Carboxylic Acids in Organic Synthesis

α,β-Unsaturated carboxylic acids are a class of organic compounds that feature a carbon-carbon double bond conjugated to a carboxylic acid group. This arrangement of functional groups imparts unique reactivity, making them exceptionally versatile intermediates in organic synthesis. They can participate in a wide array of chemical transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions. Their utility is further underscored by their presence in numerous natural products and their role as precursors to a variety of other functional groups. The electrophilic nature of the β-carbon and the nucleophilic potential of the carboxylate group allow for a diverse range of synthetic manipulations, solidifying their importance as building blocks in the construction of complex molecular architectures.

Structural Features and Stereochemical Considerations of (E)-4-(piperidin-1-yl)but-2-enoic Acid

This compound, with the chemical formula C9H15NO2, is characterized by a butenoic acid backbone substituted with a piperidine (B6355638) ring at the C4 position. The designation "(E)" refers to the stereochemistry of the double bond between C2 and C3, indicating that the higher priority substituents on these carbons are on opposite sides of the double bond. This specific spatial arrangement is a critical feature, as stereoisomers can exhibit vastly different chemical and biological properties. The molecule possesses both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point. It is often handled and utilized in its more stable hydrochloride salt form, this compound hydrochloride (C9H16ClNO2).

Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C9H15NO2 | C9H16ClNO2 |

| Molecular Weight | 169.22 g/mol nih.gov | 205.68 g/mol glpbio.com |

| Appearance | Not specified | White to off-white solid chemicalbook.com |

| CAS Number | 768341-84-0 nih.gov | 197892-69-6 glpbio.comchemicalbook.com |

Overview of Research Trajectories Involving this compound

The primary and most well-documented research trajectory for this compound is its role as a key synthetic intermediate in the preparation of Dacomitinib. americanelements.com Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations.

The synthesis of Dacomitinib involves the coupling of the (E)-4-(piperidin-1-yl)but-2-enoyl moiety to the 6-amino group of a substituted quinazoline (B50416) core. bldpharm.com In this context, this compound serves as the precursor to the activated form of the side chain, typically the corresponding acyl chloride. This is then reacted with the quinazoline intermediate to form the final amide bond, yielding Dacomitinib. bldpharm.com

Several synthetic routes to Dacomitinib have been described in the patent literature, and a common feature is the preparation and use of this compound or its derivatives. For example, one synthetic approach involves the reaction of methyl 4-bromocrotonate with piperidine to yield the methyl ester of this compound, which is then hydrolyzed to the carboxylic acid. Another described method involves the direct synthesis of the hydrochloride salt from its corresponding acetate (B1210297) precursor.

The significance of this compound in this research trajectory lies in its ability to introduce the specific piperidine-containing side chain that is crucial for the biological activity of Dacomitinib. The Michael acceptor ability of the α,β-unsaturated system in the final drug molecule is a key feature for its irreversible binding to the target protein. While research has explored various synthetic strategies to optimize the production of Dacomitinib, the central role of this compound as a key building block remains a consistent and critical aspect of this research. bldpharm.com

Beyond its application in the synthesis of Dacomitinib, there is limited specific information in the public domain regarding other research trajectories for this compound as a standalone compound of interest. Its utility appears to be predominantly as a tailored building block for this specific and important pharmaceutical agent.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-piperidin-1-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZOHOJPYXFOQW-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development of E 4 Piperidin 1 Yl but 2 Enoic Acid

Established Synthetic Routes and Reaction Conditions

The preparation of (E)-4-(piperidin-1-yl)but-2-enoic acid can be achieved through several synthetic pathways, primarily involving the formation of a carbon-nitrogen bond between a piperidine (B6355638) moiety and a four-carbon carboxylic acid backbone.

Michael Addition of Piperidine to α,β-Unsaturated Carboxylic Acid Derivatives

The aza-Michael addition is a widely employed method for the synthesis of β-amino carbonyl compounds. researchgate.net In this context, the reaction involves the conjugate addition of piperidine to an α,β-unsaturated butenoic acid derivative. This approach is favored for its atom economy and generally mild reaction conditions. ntu.edu.sg The reactivity of the Michael acceptor is crucial, with electron-withdrawing groups activating the double bond for nucleophilic attack. researchgate.net

The reaction is typically carried out using a derivative of crotonic acid, such as an alkyl crotonate. The process involves the nucleophilic attack of piperidine on the β-carbon of the α,β-unsaturated ester. The choice of base and solvent can significantly influence the reaction rate and yield. While strong bases can be used, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are sometimes preferred to prevent side reactions such as ester cleavage. researchgate.net

Alternative Synthetic Pathways, e.g., from Halogenated Butenoic Acid Precursors

An alternative and effective route to this compound involves the use of halogenated precursors. A notable example is a three-step synthesis starting from the readily available and inexpensive crotonic acid. researchgate.net This method is particularly relevant for the synthesis of the hydrochloride salt of the target compound, which is an important intermediate in the preparation of the EGFR inhibitor dacomitinib. researchgate.net

The synthetic sequence begins with the bromination of crotonic acid to yield the intermediate (E)-4-bromobut-2-enoic acid. This is followed by an N-alkylation reaction where the bromo-intermediate is treated with piperidine to form this compound. The final step involves the formation of the hydrochloride salt. researchgate.net A similar approach involves the reaction of (2E)-4-bromo-2-butenoic acid with 1-piperidinyl ethanol (B145695) under basic conditions.

Optimization of Synthetic Parameters for Yield and Purity

The efficiency and purity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

In the synthesis from halogenated precursors, the reaction of (2E)-4-bromo-2-butenoic acid with piperidine derivatives is conducted under basic conditions to facilitate the nucleophilic substitution. The choice of base and solvent is critical to maximize the yield and minimize the formation of impurities. The subsequent purification of the product is also a key step in obtaining high-purity material.

The table below illustrates the reported yields for the synthesis of this compound hydrochloride from crotonic acid, demonstrating the efficiency of each step in the optimized process.

| Step | Reaction | Reagents | Yield (%) |

| 1 | Bromination | Crotonic acid, N-Bromosuccinimide | 74.5 |

| 2 | N-alkylation | (E)-4-bromobut-2-enoic acid, Piperidine | 78.9 |

| 3 | Salt Formation | This compound, HCl | 97.9 |

| Overall | 57.5 |

Industrial Production Considerations: Scalability and Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, efficiency, and green chemistry principles.

Application of Continuous Flow Reactors

Continuous flow chemistry offers significant advantages for the industrial synthesis of pharmaceuticals and their intermediates, including improved heat and mass transfer, enhanced safety, and the potential for automation. The aza-Michael addition is a reaction class that has been successfully adapted to flow conditions. iqs.edu The use of continuous flow reactors can lead to higher yields and purity of the product by allowing for precise control over reaction parameters such as temperature, pressure, and residence time. iqs.edu While specific applications to the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of related β-amino acid esters has been demonstrated in continuous-flow microreactors. mdpi.com

Role of Catalysts and Solvents in Large-Scale Synthesis

The choice of catalysts and solvents is paramount in large-scale synthesis to ensure high efficiency, cost-effectiveness, and minimal environmental impact. For the aza-Michael addition, various catalysts have been explored to enhance reaction rates and selectivity. These include both homogeneous and heterogeneous catalysts. The use of a recyclable heterogeneous catalyst would be particularly advantageous for industrial applications.

Solvents play a critical role in dissolving reactants, influencing reaction rates, and facilitating product isolation. The selection of a suitable solvent system is crucial for optimizing the reaction and ensuring a high-quality product. The table below provides a general overview of the types of catalysts and solvents that can be considered for the aza-Michael addition of piperidine.

| Parameter | Options | Considerations for Large-Scale Synthesis |

| Catalyst | - Basic catalysts (e.g., NaOH, K2CO3) - Organocatalysts (e.g., DBU) - Lewis acids - Heterogeneous catalysts | - Recyclability and reusability - Cost-effectiveness - Activity and selectivity - Ease of separation from the reaction mixture |

| Solvent | - Protic solvents (e.g., water, ethanol) - Aprotic polar solvents (e.g., acetonitrile, DMF) - Aprotic non-polar solvents (e.g., toluene) - Solvent-free conditions | - Green chemistry principles (low toxicity, biodegradability) - Solubility of reactants and catalysts - Boiling point for ease of removal - Potential for side reactions |

Chemical Reactivity and Derivatization Strategies of E 4 Piperidin 1 Yl but 2 Enoic Acid

Fundamental Reaction Types and Their Mechanisms

The reactivity of (E)-4-(piperidin-1-yl)but-2-enoic acid is dominated by the interplay between its nucleophilic piperidine (B6355638) nitrogen, the electrophilic β-carbon of the unsaturated system, and the carboxylic acid moiety.

The oxidation of this compound can proceed via several pathways, depending on the oxidizing agent and reaction conditions. The primary sites susceptible to oxidation are the carbon-carbon double bond and the piperidine ring.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to cleavage of the C=C double bond. This oxidative cleavage would break the butenoic acid chain, potentially yielding piperidine-1-carbaldehyde and glyoxylic acid, which may be further oxidized. Milder oxidation conditions might transform the alkene into a diol.

The tertiary amine of the piperidine ring can also be oxidized. Reaction with reagents like hydrogen peroxide or a peroxy acid could lead to the formation of the corresponding N-oxide, a common transformation for tertiary amines.

| Reaction Type | Reagent(s) | Potential Product(s) | Reactive Site |

| Oxidative Cleavage | Potassium Permanganate (KMnO₄), Ozone (O₃) | Piperidine-1-carbaldehyde, Glyoxylic acid | C=C Double Bond |

| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | (E)-4-(1-oxidopiperidin-1-ium-1-yl)but-2-enoate | Piperidine Nitrogen |

This table illustrates potential oxidation reactions based on the functional groups present in the molecule.

Reduction reactions primarily target the carbon-carbon double bond and the carboxylic acid group. The most common reduction involves the saturation of the alkene to yield the corresponding saturated derivative.

Catalytic hydrogenation is a standard method for this transformation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) will selectively reduce the C=C double bond to a single bond, producing 4-(piperidin-1-yl)butanoic acid, without affecting the carboxylic acid or the piperidine ring.

The reduction of the carboxylic acid to a primary alcohol requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄). However, such potent reagents would also reduce other susceptible functional groups if not carefully controlled. A more selective method would involve first converting the carboxylic acid to an ester, which can then be reduced to the alcohol.

| Reaction Type | Reagent(s) | Product | Reactive Site |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 4-(piperidin-1-yl)butanoic acid | C=C Double Bond |

| Carboxylic Acid Reduction | 1. Esterification (e.g., SOCl₂, MeOH) 2. LiAlH₄ | 4-(piperidin-1-yl)butan-1-ol | Carboxylic Acid |

This table summarizes common reduction strategies for the target compound.

The piperidine moiety in this compound contains a nucleophilic tertiary nitrogen atom. This nitrogen can react with electrophiles, leading to quaternization of the amine. For example, treatment with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary ammonium (B1175870) salt.

While direct nucleophilic substitution on the saturated carbon atoms of the piperidine ring is generally not feasible, the nitrogen atom itself can participate in substitution reactions where it acts as the nucleophile. nih.gov The initial synthesis of the parent compound itself involves the nucleophilic addition of piperidine to an appropriate butenoic acid derivative.

| Reaction Type | Reagent(s) | Product Type | Reactive Site |

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Piperidine Nitrogen |

| N-Acylation | Acyl Halide (e.g., Acetyl chloride) | Quaternary Acylammonium Salt | Piperidine Nitrogen |

This table outlines substitution reactions centered on the nucleophilic piperidine nitrogen.

Utility as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a valuable synthon due to its defined stereochemistry and multiple reactive centers, which can be exploited for the construction of more complex molecules, particularly heterocycles.

The core structure of this compound features an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. wikipedia.orgnih.gov In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the butenoic acid chain in a conjugate 1,4-addition. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov

A wide range of nucleophiles, including enolates, amines, and thiols, can serve as Michael donors. masterorganicchemistry.com The reaction proceeds via the attack of the nucleophile on the β-carbon, which generates a stabilized enolate intermediate that is subsequently protonated. wikipedia.orglibretexts.org This strategy is fundamental in building more elaborate molecular skeletons, where the initial Michael adduct can undergo subsequent intramolecular cyclization to form various heterocyclic rings.

The structural framework of this compound is well-suited for the synthesis of six-membered heterocycles like pyridine (B92270) and pyran derivatives. These syntheses often leverage the molecule's ability to act as a Michael acceptor, followed by a cyclization step. arabjchem.orgresearchgate.net

For the construction of substituted pyridin-2-one derivatives, the compound could react with a nucleophile such as ethyl cyanoacetate (B8463686) in the presence of a base. The reaction would likely proceed via an initial Michael addition of the cyanoacetate enolate to the β-carbon of the butenoic acid. The resulting intermediate could then undergo an intramolecular cyclization through the attack of the amide nitrogen (formed from the nitrile) onto the carboxylic acid ester group, followed by dehydration, to yield a dihydropyridinone, which can be oxidized to the final pyridin-2-one.

Similarly, pyran derivatives can be synthesized. researchgate.net For instance, a reaction with a 1,3-dicarbonyl compound like malononitrile, catalyzed by a base, could initiate a Michael addition. The intermediate adduct could then cyclize through the attack of the enolizable oxygen or carbon onto the carboxylic acid moiety, ultimately forming a substituted 2H-pyran-2-one or a related structure after dehydration. arabjchem.org The piperidine group itself can act as a built-in base catalyst for these transformations.

| Target Heterocycle | Co-reactant | Key Steps | Plausible Product Class |

| Pyridin-2-one | Ethyl Cyanoacetate | 1. Michael Addition 2. Intramolecular Cyclization 3. Dehydration/Aromatization | Substituted Pyridin-2-ones |

| 2H-Pyran-2-one | Malononitrile | 1. Michael Addition 2. Intramolecular Cyclo-condensation | Substituted 2H-Pyran-2-ones |

This table demonstrates the utility of this compound as a synthon for building pyridine and pyran rings.

Formation of Pyridazinone, Pyrimidine (B1678525), and Thiazole (B1198619) Scaffolds

The presence of the α,β-unsaturated carbonyl system in this compound is pivotal for its use in the synthesis of various heterocyclic structures. These reactions typically proceed through Michael addition, condensation, or cyclization mechanisms.

Pyridazinone Scaffolds: The synthesis of pyridazinone derivatives can be achieved through the reaction of α,β-unsaturated acids with hydrazine (B178648). In a typical reaction, the initial Michael addition of hydrazine to the β-carbon of the butenoic acid is followed by an intramolecular cyclization and dehydration, leading to the formation of the pyridazinone ring. While direct studies on this compound are not extensively documented, analogous reactions with similar 4-substituted-2-butenoic acids demonstrate the feasibility of this transformation. For instance, the reaction of 4-oxobutanoic acid derivatives with hydrazine hydrate (B1144303) is a known method for preparing pyridazinone structures.

Pyrimidine Scaffolds: The construction of a pyrimidine ring generally requires a three-carbon component and a reagent that can provide the N-C-N fragment, such as urea (B33335) or a substituted amidine. A plausible synthetic route would involve the reaction of this compound, or a derivative thereof, with urea or thiourea (B124793). The reaction of α,β-unsaturated ketones with amidines to form pyrimidines via a [3+3] annulation is a well-established method. nih.gov This suggests that this compound could potentially be converted into a suitable three-carbon synthon for pyrimidine synthesis. The synthesis of pyrimidines often starts from β-dicarbonyl compounds or their equivalents, which can react with urea or thiourea in the presence of a catalyst. youtube.comresearchgate.netyoutube.comyoutube.com

Thiazole Scaffolds: Thiazole synthesis often involves the reaction of a compound containing a C-C-S or N-C-S fragment with a suitable partner. The Hantzsch thiazole synthesis, a classical method, involves the reaction of an α-haloketone with a thioamide. chemicalbook.comyoutube.com To utilize this compound for thiazole synthesis, it would likely need to be converted into a suitable precursor, such as an α-haloketone derivative. Alternatively, other synthetic strategies for thiazoles involve the condensation of compounds containing a thioamide group with various electrophiles. nih.govorganic-chemistry.org

A summary of potential synthetic strategies for these heterocycles is presented in the table below.

| Heterocyclic Scaffold | General Reagents | Plausible Reaction Type |

| Pyridazinone | Hydrazine hydrate | Michael addition followed by cyclization |

| Pyrimidine | Urea, Thiourea, Amidines | Condensation/Cyclization |

| Thiazole | Thioamides, Phosphorus pentasulfide | Hantzsch synthesis (from a derivative) |

Functional Group Interconversions and Modifications of the Carboxylic Acid and Amine Groups

The carboxylic acid and the piperidine amine moieties of this compound are amenable to a variety of functional group interconversions, allowing for the fine-tuning of the molecule's properties.

Modifications of the Carboxylic Acid Group:

Amide Formation: The carboxylic acid can be readily converted to amides by reaction with a primary or secondary amine in the presence of a suitable coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt). nih.gov This allows for the introduction of a wide range of substituents. The synthesis of piperidine amides of chromone-2-carboxylic acid has been reported using EDC.HCl and DMAP. acgpubs.org

Esterification: Esterification of the carboxylic acid can be accomplished by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkyl halides in the presence of a base. masterorganicchemistry.com The in vitro trans-esterification of a piperidine-3-carboxylic acid ethyl ester has been studied, demonstrating the reactivity of such esters. nih.gov

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (E)-4-(piperidin-1-yl)but-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. rsc.org Biocatalytic methods for the reduction of α,β-unsaturated carboxylic acids to allylic alcohols have also been developed. semanticscholar.org

Modifications of the Piperidine Amine Group:

The tertiary amine of the piperidine ring can also undergo chemical modifications, although these are generally more limited than those of the carboxylic acid.

Quaternization: The nitrogen atom of the piperidine ring can be quaternized by reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. This modification would introduce a permanent positive charge to the molecule.

Oxidation: Oxidation of the tertiary amine can lead to the formation of an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or a peroxy acid.

The following table summarizes key functional group interconversions for this compound.

| Functional Group | Transformation | Reagents/Conditions | Product Type |

| Carboxylic Acid | Amide Formation | Amine, EDC, HOBt | Amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Piperidine Amine | Quaternization | Alkyl Halide | Quaternary Ammonium Salt |

| Piperidine Amine | Oxidation | H₂O₂, Peroxy Acid | N-oxide |

Molecular Structure Analysis and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (E)-4-(piperidin-1-yl)but-2-enoic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the piperidine (B6355638) ring protons, the vinyl protons of the butenoic acid chain, and the methylene (B1212753) protons adjacent to the nitrogen atom. The (E)-configuration of the double bond is unequivocally confirmed by the large coupling constant (typically around 15.6 Hz) observed between the two vinyl protons.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the distinct carbons of the piperidine ring.

¹H NMR Data (Predicted and based on related structures)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (vinyl) | ~5.8 - 6.0 | d | ~15.6 |

| H-3 (vinyl) | ~6.9 - 7.1 | dt | ~15.6, ~6.5 |

| H-4 (methylene) | ~3.1 - 3.3 | d | ~6.5 |

| Piperidine (α-CH₂) | ~2.4 - 2.6 | t | ~5.5 |

| Piperidine (β, γ-CH₂) | ~1.4 - 1.7 | m | |

| -COOH | ~10 - 12 | br s |

¹³C NMR Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | ~170 - 175 |

| C-2 (Vinyl) | ~120 - 125 |

| C-3 (Vinyl) | ~145 - 150 |

| C-4 (Methylene) | ~55 - 60 |

| Piperidine (α-C) | ~53 - 58 |

| Piperidine (β-C) | ~25 - 30 |

| Piperidine (γ-C) | ~23 - 28 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong absorption band around 1700-1725 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is observed in the 1640-1680 cm⁻¹ region. Furthermore, C-H stretching vibrations of the piperidine ring and the butenoic acid chain are found in the 2800-3000 cm⁻¹ range, and C-N stretching vibrations can be observed in the 1000-1250 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Alkenyl) | 1640 - 1680 | Medium |

| C-H (Aliphatic/Vinyl) | 2800 - 3000 | Medium-Strong |

| C-N (Amine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₉H₁₅NO₂, the expected molecular weight of the free base is 169.22 g/mol . iisc.ac.in

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 169. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment at m/z 124. Further fragmentation of the piperidine ring would also be expected, yielding characteristic ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 169 | [M]⁺ |

| 124 | [M - COOH]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound. For this compound (C₉H₁₅NO₂), the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis should closely match these theoretical values to verify the purity and identity of the compound.

Theoretical Elemental Composition

| Element | Percentage (%) |

| Carbon (C) | 63.88 |

| Hydrogen (H) | 8.94 |

| Nitrogen (N) | 8.28 |

| Oxygen (O) | 18.90 |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. It would definitively confirm the (E)-configuration of the double bond and reveal the conformation of the piperidine ring in the solid state. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the solid-state architecture. For similar β-aminoenoic acids, crystal structures often reveal extensive hydrogen-bonding networks.

Computational Chemistry and Theoretical Modeling of E 4 Piperidin 1 Yl but 2 Enoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (E)-4-(piperidin-1-yl)but-2-enoic acid. researchgate.netresearchgate.net By solving the Schrödinger equation for a given molecule, these methods can determine various electronic properties and reactivity descriptors.

Research on related piperidine (B6355638) derivatives often employs DFT methods, such as B3LYP with basis sets like 6-31++G(d,p), to optimize the molecular geometry and calculate key electronic parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Other calculated global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), provide further insights into the molecule's behavior in chemical reactions. researchgate.net For this compound, the presence of the electron-donating piperidine ring and the electron-withdrawing carboxylic acid group creates a molecule with distinct reactive sites, which can be quantified through these calculations. researchgate.net This information is vital for predicting how the molecule might interact with biological macromolecules.

Table 1: Representative Quantum Chemical Descriptors for a Piperidine Derivative This table presents illustrative data based on typical values found in studies of similar piperidine derivatives to demonstrate the type of information generated by quantum chemical calculations.

| Parameter | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.25 | Indicates electron-donating capacity. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.50 | Indicates electron-accepting capacity. |

| Energy Gap | ΔE | 4.75 | Relates to chemical reactivity and stability. |

| Chemical Hardness | η | 2.375 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.875 | Measures the power to attract electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to explore the molecule's potential shapes and dynamic behavior. researchgate.netnih.gov

Conformational analysis aims to identify the low-energy, stable conformations of the molecule. For this compound, this involves determining the preferred orientation of the piperidine ring (e.g., chair or twist conformation) relative to the butenoic acid chain. nih.gov The (E)-configuration of the double bond imposes a degree of planarity on the butenoic acid backbone.

Molecular dynamics simulations provide a time-resolved view of the molecule's behavior, often in a simulated physiological environment (e.g., in water at 298 K). researchgate.netnih.gov These simulations can reveal how the molecule flexes, vibrates, and rotates over time, and how it interacts with solvent molecules. For derivatives of piperidine, MD simulations have been used to study their adsorption behaviors on surfaces and their stability when bound to a protein. researchgate.netnih.gov Such simulations are crucial for understanding how this compound might adapt its shape to fit into a biological target's binding site.

Ligand-Target Interaction Modeling for Pre-clinical Investigations

Identifying and characterizing the interactions between a small molecule and its biological target are central to drug discovery. clinmedkaz.orgencyclopedia.pub Computational modeling plays a key role in these pre-clinical investigations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netnih.gov For piperidine derivatives, which are known to interact with a wide range of biological targets including enzymes and receptors, docking studies are essential. researchgate.netijnrd.org Potential targets for this compound could include receptors involved in neurological disorders or enzymes implicated in cancer or infectious diseases, given the broad spectrum of activity seen for piperidine-containing compounds. clinmedkaz.orgencyclopedia.pub

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the protein's active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative with a Target Protein This table provides a representative example of docking scores and key interactions, as would be generated in a molecular docking study.

| Parameter | Value |

|---|---|

| Target Protein | Human Monoamine Oxidase B (hMAO-B) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr398, Tyr435, Gln206, Cys172 |

Beyond just predicting a binding score, detailed analysis of the docked pose reveals the specific binding mode and the "fingerprint" of interactions. nih.govresearchgate.net This involves identifying the key amino acid residues in the target's active site that form interactions—such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces—with the ligand. nih.govchemrxiv.org

For this compound, the carboxylic acid group is a likely hydrogen bond donor and acceptor, while the piperidine ring can engage in hydrophobic or van der Waals interactions. nih.gov An interaction fingerprint is a 1D or 2D representation that encodes these protein-ligand contacts. nih.govresearchgate.net These fingerprints can be used to compare the binding modes of different derivatives, understand structure-activity relationships, and refine lead compounds to enhance their binding affinity and selectivity. chemrxiv.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

QSAR modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of new, unsynthesized derivatives.

To build a QSAR model, a dataset of derivatives with known biological activities (e.g., IC50 values from in vitro assays) is required. nih.govresearchgate.net For each derivative, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., topological indices), 3D descriptors (e.g., from CoMFA/CoMSIA studies), or quantum chemical parameters. nih.govnih.govmdpi.com

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) are then used to create an equation that links the descriptors to the activity. nih.govmdpi.com For piperidine derivatives, QSAR models have been successfully developed to predict activities such as toxicity, receptor antagonism, and enzyme inhibition. nih.govnih.govnih.gov A robust QSAR model for derivatives of this compound could accelerate the discovery of compounds with enhanced potency against a specific biological target. rsc.orgnih.gov The quality of a QSAR model is assessed by statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive ability on an external test set (R²_pred). researchgate.netmdpi.com

Table 3: Example of a QSAR Model Equation and its Statistical Quality This table illustrates the format of a QSAR model and the parameters used to validate its predictive power, based on general findings in the literature.

| Parameter | Description / Value |

|---|---|

| Model Equation | pIC50 = 0.85(CLogP) - 0.23(TPSA) + 1.5*(n_H_donors) + 2.1 |

| Descriptors Used | CLogP (lipophilicity), TPSA (topological polar surface area), n_H_donors (number of hydrogen bond donors) |

| Statistical Metrics | |

| R² (training set) | 0.85 |

| Q² (internal validation) | 0.75 |

Elucidation of Structural Determinants for Modulating Activity

Computational and theoretical modeling studies play a crucial role in understanding the structure-activity relationships (SAR) of bioactive molecules. While specific computational studies directly focused on elucidating the structural determinants for modulating the activity of this compound and its derivatives are not extensively available in the public domain, the principles of such analyses can be extrapolated from research on analogous chemical structures, such as other piperidine and butenoic acid derivatives. These studies provide a framework for how modifications to the core structure of this compound could potentially influence its biological or chemical activity.

The key structural features of this compound that are amenable to modification and likely to be critical determinants of its activity include the piperidine ring, the butenoic acid chain, and the stereochemistry of the double bond.

Table 1: Potential Structural Modifications of this compound for SAR Studies

| Molecular Scaffold | Potential Modifications | Predicted Impact on Activity |

| Piperidine Ring | Substitution at various positions (2, 3, or 4) with alkyl, aryl, hydroxyl, or other functional groups. | Alteration of lipophilicity, steric bulk, and hydrogen bonding capacity, which can affect receptor binding or enzyme inhibition. |

| Replacement with other saturated heterocycles (e.g., pyrrolidine, morpholine). | Modification of the basicity (pKa) and overall three-dimensional shape of the molecule. | |

| Butenoic Acid Chain | Alteration of the chain length (e.g., pentenoic, hexenoic acid). | Changes in the spatial orientation of the terminal carboxylic acid group relative to the piperidine ring. |

| Introduction of substituents on the aliphatic chain. | Influence on the electronic properties and conformational flexibility of the molecule. | |

| Carboxylic Acid | Esterification or amidation of the carboxyl group. | Modification of the molecule's ability to act as a hydrogen bond donor and its overall polarity. |

| Double Bond | Isomerization from (E) to (Z) configuration. | Significant alteration of the geometric shape of the molecule, which can be critical for specific biological interactions. |

Theoretical studies on related compounds, such as other piperidine derivatives, have demonstrated the utility of Quantitative Structure-Activity Relationship (QSAR) models in predicting biological activity. These models often utilize descriptors calculated from the three-dimensional structure of the molecules, such as steric, electronic, and hydrophobic fields. For instance, a study on furan-pyrazole piperidine derivatives successfully developed QSAR models based on 3D and 2D autocorrelation descriptors to predict their inhibitory activity against specific enzymes.

Similarly, computational investigations into butenoic acid derivatives have provided insights into their reactivity and reaction mechanisms. For example, ab initio molecular orbital calculations have been used to study the thermal decarboxylation of but-3-enoic acid and its derivatives, revealing the influence of substituents on the activation energy of the reaction. Such studies highlight how computational methods can be employed to understand the chemical behavior of the butenoic acid moiety.

In the context of this compound, a hypothetical computational study to elucidate its structural determinants of activity would likely involve the following steps:

Conformational Analysis: To identify the low-energy conformations of the parent molecule and its derivatives.

Calculation of Molecular Descriptors: Including electronic properties (e.g., HOMO-LUMO energies, Mulliken charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Docking Studies: If a specific biological target (e.g., an enzyme or receptor) is known, molecular docking could predict the binding mode and affinity of the compounds.

QSAR Model Development: Using a series of synthesized and tested derivatives, a statistically robust QSAR model could be built to correlate the calculated descriptors with the observed biological activity.

The insights gained from such computational studies would be invaluable for the rational design of new derivatives of this compound with enhanced or modulated activity.

Research Applications in Pre Clinical Chemical Biology and Drug Discovery

Role as a Crucial Building Block in Pharmaceutical Syntheses

As a bifunctional molecule, (E)-4-(piperidin-1-yl)but-2-enoic acid serves as a key intermediate in the construction of various pharmaceutical agents. It is primarily utilized as a pharmaceutical intermediate for the synthesis of diverse medicinal compounds.

One of the most significant applications of this compound is its role as a critical intermediate in the synthesis of Dacomitinib. Dacomitinib is a second-generation, irreversible pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. The chemical, this compound hydrochloride, is recognized as a known impurity in the manufacturing process of Dacomitinib, designated as Dacomitinib Impurity 24, which highlights its direct involvement in the synthetic pathway. chemicalbook.com The butenoic acid portion of the molecule is crucial for forming the covalent bond with a cysteine residue in the ATP-binding site of the EGFR, which is characteristic of irreversible inhibitors like Dacomitinib.

The piperidine (B6355638) moiety is a well-established pharmacophore in neuropharmacology. Consequently, this compound serves as a valuable precursor for compounds designed to target neurological disorders.

Research into new treatments for Alzheimer's disease has utilized piperidine-containing scaffolds to develop potent and selective inhibitors of cholinesterase enzymes. For instance, a series of piperidinyl-quinoline acylhydrazones were synthesized and showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology. nih.gov

Furthermore, the piperidine ring is a core component in a class of ligands for the nociceptin (B549756) receptor (NOP), which is implicated in pain, anxiety, and memory. nih.gov Studies have shown that modifications to the piperidine N-substituent can systematically alter the compound's function, yielding both potent agonists and antagonists from the same structural class. nih.gov This demonstrates the utility of piperidine-based building blocks like this compound in developing modulators for neurological pathways.

Exploration of Biological Activities and Mechanistic Pathways (In vitro/Pre-clinical)

Beyond its role as a synthetic intermediate, derivatives and analogues of this compound have been investigated for a range of biological activities, providing insights into their potential as therapeutic agents themselves.

The piperidine and piperidone scaffolds are frequently explored for their potential as anti-cancer agents. nih.govnih.gov Various studies have demonstrated that compounds containing these rings exhibit significant cytotoxic effects against a range of cancer cell lines.

For example, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acryloyl analogs showed potent, submicromolar cytotoxicity against malignant cell lines, with a degree of selectivity over normal cells. nih.gov Similarly, novel piperidone compounds have been shown to induce apoptosis in leukemia cells, acting as proteasome inhibitors. nih.gov In a related study, quinoline (B57606) derivatives bearing a piperazine (B1678402) ring, which is structurally similar to piperidine, demonstrated potent antiproliferative activity against breast cancer cell lines by inhibiting VEGFR-2, a key tyrosine kinase in angiogenesis. nih.gov

The piperidine ring is a common feature in many natural and synthetic compounds with antimicrobial properties. Research has shown that derivatives containing this moiety can be effective against various pathogens.

A study on 4-piperidone (B1582916) curcumin (B1669340) analogues revealed significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis. researchgate.net The compounds were synthesized via a Claisen-Schmidt condensation and their activity was confirmed using the agar (B569324) diffusion method. researchgate.net Additionally, patents have been filed for piperidinyl-thiazole derivatives as agents against bacterial infections, further underscoring the interest in this chemical class for antimicrobial drug discovery. google.com While direct studies on the antifungal properties of this compound are limited, related butenolide structures have shown some activity, suggesting a potential avenue for future research. researchgate.net

The structural features of this compound make it and its derivatives suitable candidates for interacting with specific biological targets like enzymes and receptors.

Enzyme Inhibition: As mentioned previously, piperidine-containing compounds have been successfully designed as enzyme inhibitors. Piperidinyl-quinoline acylhydrazones have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing IC₅₀ values in the low micromolar range, making them promising leads for Alzheimer's disease therapy. nih.gov Furthermore, related piperazinyl-quinolin-one derivatives have shown potent inhibition of the VEGFR-2 tyrosine kinase, with IC₅₀ values comparable to the established drug Sorafenib. nih.gov

Receptor Binding: The piperidine scaffold is integral to ligands targeting various receptors. A series of N-(4-piperidinyl)-2-indolinones were identified as a new class of ligands for the nociceptin receptor (NOP). nih.gov This research demonstrated that the piperidine N-substituent is a critical determinant of whether the compound acts as an agonist or an antagonist at the receptor, providing a clear structure-activity relationship for modulating the NOP system. nih.gov

Antioxidant Activity Investigations

The piperidine nucleus is recognized as a key pharmacophore in the design of compounds with a variety of biological activities, including antioxidant properties. scispace.comresearchgate.net Molecules incorporating a piperidine ring are considered promising candidates for development as agents that can counteract oxidative stress. scispace.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. scispace.com

While direct experimental studies on the antioxidant activity of this compound are not extensively reported in the available scientific literature, the general antioxidant potential of piperidine-containing compounds has been reviewed. scispace.comresearchgate.netinnovareacademics.in For instance, various N-substituted piperidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals. scispace.com The antioxidant capacity of such compounds is often assessed using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydrogen peroxide scavenging assay. scispace.com

For example, studies on other classes of piperidine derivatives have shown that substitutions on the piperidine ring can significantly influence their antioxidant effects. scispace.com In some series of piperamides, the presence of a hydroxyl group on the piperidine ring was found to enhance antioxidant capacity. scispace.com Conversely, the introduction of a phenyl group at the 4-position of the piperidine ring in another set of derivatives resulted in poor antioxidant activity, suggesting that steric and electronic factors play a crucial role. scispace.com Given these precedents, this compound would be a candidate for systematic antioxidant screening to determine its potential in mitigating oxidative stress.

Structure-Activity Relationship (SAR) Investigations for Lead Compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR investigations would be pivotal in optimizing its properties for a desired therapeutic target.

The rational design and synthesis of analogs are central to SAR studies. For this compound, this would involve systematic modifications of both the piperidine ring and the butenoic acid chain.

Piperidine Moiety Modification: The piperidine ring is a versatile scaffold that allows for a wide range of chemical modifications. mdpi.com The introduction of various substituents at different positions on the piperidine ring can significantly impact the biological activity of the parent compound. mdpi.com For example, in other classes of piperidine-containing compounds, introducing small alkyl groups, hydroxyl groups, or fused ring systems has been shown to modulate pharmacological properties. semanticscholar.org The synthesis of analogs of this compound could, therefore, involve the preparation of derivatives with substitutions on the piperidine ring to explore the impact on biological response.

Butenoic Acid Moiety Modification: The butenoic acid portion of the molecule also offers opportunities for structural variation. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Esterification or amidation of the carboxylic acid would produce neutral analogs, which could alter the pharmacokinetic and pharmacodynamic properties of the compound. Furthermore, the length and rigidity of the butene linker could be modified to probe the optimal distance and geometry for interaction with a biological target. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, highlighting the chemical tractability of modifying the butenoic acid scaffold. tandfonline.com

The stereochemistry of a molecule can have a profound effect on its biological activity. nih.gov For this compound, the "E" configuration of the double bond in the butenoic acid chain is a defining stereochemical feature. It would be of significant interest to synthesize the corresponding (Z)-isomer to investigate whether the geometry of the double bond influences the biological response. It is well-established for other classes of compounds that stereoisomers can exhibit vastly different potencies and even different pharmacological effects. nih.govnih.gov

The pattern of substitution on any synthesized analogs would also be a critical determinant of activity. The position, size, and electronic nature of substituents on the piperidine ring or modifications to the butenoic acid chain would be systematically varied. For instance, studies on other bioactive molecules have shown that the introduction of specific substituents, such as halogens or methoxy (B1213986) groups, can enhance activity against certain biological targets. mdpi.com A systematic exploration of these patterns would be essential for the optimization of any observed biological activity in this compound or its derivatives.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of therapeutic agents derived from the (E)-4-(piperidin-1-yl)but-2-enoic acid scaffold hinges on the development of efficient and versatile synthetic routes. A known method for preparing the hydrochloride salt of this compound involves the reaction of (2E)-4-bromo-2-butenoic acid with piperidine (B6355638), followed by treatment with hydrochloric acid. However, to generate extensive libraries of derivatives for biological screening, more advanced and efficient strategies are required.

Emerging research in organic synthesis offers several powerful methodologies applicable to the synthesis of substituted piperidines. These include:

Catalytic Cyclization Reactions: Metal-catalyzed intramolecular cyclization presents a robust strategy for constructing the piperidine ring. nih.gov Techniques such as cobalt-catalyzed radical-mediated amine cyclization and palladium-catalyzed dearomatization/cyclization offer pathways to highly substituted piperidines. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, minimizing waste and simplifying purification. nih.gov Applying MCRs, such as [4+2] or [3+3] cycloadditions, could enable the rapid assembly of diverse piperidine cores that can be further elaborated into derivatives of the target compound. nih.gov

Flow Chemistry: Continuous flow reactions offer significant advantages in terms of safety, scalability, and efficiency. A practical continuous flow process for synthesizing α-substituted piperidines has been demonstrated, showcasing the potential for rapid and scalable production of key intermediates. organic-chemistry.orgacs.org

Biocatalysis: The use of enzymes for synthetic transformations is a growing area. Biocatalytic desymmetrization, for instance, has been successfully used to create enantiopure fluoropiperidines, highlighting a path toward stereochemically defined derivatives. acs.org

These modern synthetic methods could be adapted to produce a wide array of analogs of this compound with varied substitution patterns on both the piperidine ring and the butenoic acid chain, thereby enhancing the efficiency of generating novel chemical entities.

| Synthetic Methodology | Description | Potential Advantage for Derivative Synthesis |

| Metal-Catalyzed Cyclization | Intramolecular ring closure facilitated by a metal catalyst (e.g., Pd, Co, Rh). nih.gov | Access to complex and substituted piperidine rings. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more starting materials. nih.gov | High efficiency and rapid generation of molecular diversity. |

| Flow Chemistry | Reactions performed in a continuously flowing stream rather than a batch. organic-chemistry.org | Improved scalability, safety, and process control. |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. acs.org | High enantioselectivity for producing chiral derivatives. |

Advanced Computational Approaches for Rational Design of Derivatives

Computational chemistry is an indispensable tool in modern drug discovery, accelerating the design-synthesize-test cycle. researchgate.net For a scaffold like this compound, computational methods can guide the rational design of derivatives with optimized properties for specific biological targets.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate chemical structures with biological activity. researchgate.netnih.gov For instance, a QSAR study on chromen-2-one based piperidine derivatives identified key molecular descriptors influencing their inhibitory activity, which was then used to design 83 new and more potent derivatives. nih.gov A similar approach could predict the activity of novel this compound analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govtandfonline.com Docking studies have been used to elucidate the binding modes of piperidine derivatives to targets like the µ-opioid receptor and sigma-1 receptor (S1R), revealing key interactions with amino acid residues. nih.govtandfonline.com These insights are crucial for designing derivatives with enhanced affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov They can validate docking poses and reveal the stability of crucial interactions, as demonstrated in studies of piperidine derivatives binding to the S1R. nih.gov

By integrating these computational tools, researchers can prioritize the synthesis of the most promising derivatives of this compound, saving time and resources while increasing the probability of discovering potent and selective modulators of biological targets. cmu.edumdpi.com

| Computational Method | Application in Derivative Design | Example from Piperidine Research |

| QSAR | Predicts biological activity based on chemical structure. nih.gov | Guided the design of new cholinesterase inhibitors based on a piperidine scaffold. nih.gov |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. nih.gov | Identified key binding interactions of piperidine ligands with the sigma-1 receptor. nih.gov |

| MD Simulations | Simulates the movement of atoms to assess complex stability. researchgate.net | Validated binding modes and interaction mechanisms for potential HDM2 inhibitors. researchgate.net |

Diversification of Biological Targets and Therapeutic Areas for Derived Compounds

The piperidine scaffold is found in drugs across a wide spectrum of therapeutic areas, suggesting that derivatives of this compound could be explored for numerous biological targets. nih.govencyclopedia.pub The unique ability of the piperidine ring to be modified allows for the fine-tuning of pharmacological activity. clinmedkaz.org

Potential therapeutic areas and targets for derived compounds include:

Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting the CNS. Research has shown their potential as inhibitors of cholinesterases for Alzheimer's disease and as high-affinity ligands for sigma receptors (S1R and S2R), which are implicated in neurodegenerative diseases, pain, and psychiatric disorders. nih.govnih.govnih.govnih.gov

Pain Management: The piperidine structure is a core component of potent analgesics like fentanyl. encyclopedia.pub Novel derivatives could be designed as ligands for opioid receptors, such as the µ-opioid receptor, to develop new pain management therapies. tandfonline.com

Oncology: The search for novel anticancer agents is a major research focus. Piperidine derivatives have been investigated as inhibitors of the p53-HDM2 interaction, a key target in cancer therapy, and as mimics of curcumin (B1669340) with antiproliferative properties. researchgate.netsemanticscholar.org

Infectious Diseases: Piperidine-containing compounds have demonstrated antimicrobial properties. encyclopedia.pub Derivatives have shown activity against various fungi and bacteria, including Mycobacterium tuberculosis, by targeting pathways like cell wall synthesis. encyclopedia.pub

The prediction of activity spectra for new piperidine derivatives suggests they can affect a wide range of enzymes, ion channels, and transport systems, opening up possibilities in various fields of medicine. clinmedkaz.org

| Therapeutic Area | Potential Biological Target | Supporting Evidence from Piperidine Derivatives |

| CNS Disorders | Sigma-1 Receptor (S1R), Cholinesterases | High-affinity S1R ligands and potent cholinesterase inhibitors have been developed. nih.govnih.gov |

| Pain Management | µ-Opioid Receptor | Piperidine is a key pharmacophore in synthetic opioids; novel derivatives show strong receptor affinity. encyclopedia.pubtandfonline.com |

| Oncology | HDM2, Tubulin | Derivatives designed as HDM2 antagonists and antiproliferative agents. researchgate.netsemanticscholar.org |

| Infectious Diseases | Bacterial & Fungal Enzymes | Compounds show activity against M. tuberculosis and various fungal strains. encyclopedia.pub |

Integration with High-Throughput Screening for Novel Bioactive Agents

High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands of chemical compounds for a specific biological activity. nih.govyoutube.com Integrating the this compound scaffold with HTS workflows provides a clear path to discovering novel bioactive agents.

This integration can be approached in two main ways:

Library Synthesis and Screening: Using the efficient synthetic methodologies described previously, a large and diverse library of derivatives of this compound can be created. This library can then be screened against a panel of biological targets to identify "hits." youtube.com This approach accelerates the discovery process and can uncover unexpected structure-activity relationships. youtube.com

Screening of Existing Compounds: An alternative approach involves screening existing in-house collections of compounds that may include piperidine derivatives. A successful screening campaign of an in-house library of piperidine/piperazine (B1678402) compounds led to the discovery of a potent S1R agonist, demonstrating the value of this strategy. nih.gov

HTS has been successfully used to identify compounds, such as the piperidine-containing ciclopirox (B875) olamine, that protect retinal cells from oxidative stress, a key factor in age-related macular degeneration. nih.gov This highlights how HTS can rapidly identify new therapeutic applications for existing or novel compounds based on a shared chemical scaffold. By combining automated synthesis, HTS, and computational modeling, the discovery of new drug candidates from the this compound family can be significantly accelerated. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.